6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a dihydropyridine core substituted with an amino group at position 6, a ketone group at position 2, and a nitrile group at position 2. Its structure enables diverse reactivity and biological interactions, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-amino-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-3-4-1-2-5(8)9-6(4)10/h1-2H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPIZOOBGWOOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237584 | |
| Record name | 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138060-95-4 | |
| Record name | 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138060-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldehyde-Cyanoacetamide Condensation
A foundational method involves the condensation of aldehydes with cyanoacetamide in the presence of ammonium acetate. This one-pot reaction typically proceeds under reflux in ethanol, yielding 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile through cyclization and dehydration. For instance, p-tolualdehyde reacts with malononitrile and ammonium acetate to form the target compound, with betaine or guanidine carbonate serving as effective catalysts.
Reaction Conditions :
Optimization of Stoichiometry and Solvent Systems
Key parameters influencing yield include the molar ratio of reactants and solvent polarity. A 1:1:1 ratio of aldehyde, malononitrile, and ammonium acetate minimizes side products, while polar aprotic solvents like DMF enhance reaction rates. For example, substituting ethanol with DMF reduces reaction time from 20 hours to 5 hours but requires post-reaction crystallization in ethanol/water mixtures to isolate the product.
Catalytic Synthesis Methods
Betaine-Catalyzed One-Pot Synthesis
Betaine, a zwitterionic catalyst, enables a two-step synthesis starting from aldehydes and malononitrile. The first step forms an arylidenemalononitrile intermediate, which subsequently reacts with ammonium acetate to yield the pyridone core. This method achieves 100% conversion of aldehydes within 15 minutes at room temperature.
Catalyst Comparison :
| Catalyst | Reaction Time (Step 1) | Conversion (%) |
|---|---|---|
| Betaine | 15 min | 100 |
| Guanidine carbonate | 10 min | 100 |
| Pyridine-2-carboxylic acid | 30 min | <50 |
Betaine outperforms guanidine derivatives by avoiding water-soluble impurities, simplifying purification.
Piperidine-Mediated Cyclocondensation
Piperidine facilitates cyclocondensation of acetylacetone with cyanoacetamide derivatives. For example, refluxing acetylacetone, 3,4-dimethoxybenzaldehyde, and cyanoacetamide in ethanol with piperidine yields 6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in 76% yield.
Critical Parameters :
-
Temperature : 80°C (reflux)
-
Duration : 5 hours
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors replace batch processes, enabling precise control over residence time and temperature. A representative protocol involves:
-
Mixing aldehyde and malononitrile in a T-junction.
-
Introducing ammonium acetate and betaine in ethanol.
-
Maintaining a flow rate of 5 mL/min at 80°C.
This system achieves 85% yield with a throughput of 1.2 kg/day, significantly outperforming batch methods.
Purification and Crystallization
Crude products are purified via recrystallization from ethanol/water (3:7 v/v), removing unreacted starting materials and catalysts. Single-crystal X-ray diffraction confirms monoclinic (P2₁/c) crystal packing, with unit cell parameters a = 8.3834 Å, b = 7.1852 Å, c = 23.5264 Å.
Mechanistic Insights and Byproduct Management
Reaction Mechanism
The synthesis proceeds through Knoevenagel condensation followed by cyclization:
Byproduct Formation and Mitigation
Common byproducts include dimerized aldehydes and over-oxidized species. Strategies to suppress these include:
-
Low-Temperature Initiation : Starting the reaction at 0°C reduces aldol condensation byproducts.
-
Inert Atmosphere : Nitrogen purging minimizes oxidation of the amine group.
Analytical Validation of Synthesis
Spectroscopic Characterization
¹H NMR (DMSO-d₆) :
FT-IR :
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which exhibit a range of biological activities .
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile is its anticancer properties . Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Lung Cancer (A549)
- Hepatocellular Carcinoma (HEPG2)
- Glioblastoma
In a study, compound 5o demonstrated significant cytotoxicity against glioblastoma cells and was effective when combined with other small molecule inhibitors, enhancing its therapeutic potential .
Antimicrobial Applications
The compound has also been evaluated for its antimicrobial efficacy against various bacterial and fungal strains. Studies have shown that certain analogs of this compound possess comparable effectiveness to established antibiotics, making them potential candidates for new antimicrobial therapies .
Agricultural Applications
In agriculture, derivatives of this compound have been explored for their biological activity as pesticides or herbicides. The unique structural features of 6-Amino-2-oxo-1,2-dihydropyridine derivatives enable them to interact with biological systems in plants and pests, potentially leading to new agrochemical products .
Corrosion Inhibition
Recent studies have identified the compound's effectiveness as a corrosion inhibitor for metals in acidic environments. The synthesized derivatives have shown promising results in protecting carbon steel from corrosion through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy .
Dyes and Pigments
The compound is also utilized in the synthesis of dyes and pigments due to its ability to form stable colored complexes. This application is particularly relevant in industries focused on textiles and coatings .
Summary of Case Studies
Mechanism of Action
The mechanism of action of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound inhibits the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth.
Antibacterial and Antiviral Activity: It disrupts the synthesis of essential proteins in bacteria and viruses, thereby inhibiting their growth and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic methods, biological activities, and physicochemical properties.
Structural Analogues and Substituent Effects
Physicochemical Properties
Key Research Findings
Anticancer Potency: Diaryl derivatives exhibit superior activity over amino-substituted analogs, likely due to enhanced hydrophobic interactions with kinase targets .
Functional Group Impact: Amino (NH₂): Increases solubility but may reduce metabolic stability. Nitrile (CN): Facilitates hydrogen bonding and further derivatization .
Synthetic Flexibility: MCRs allow rapid diversification, but amino groups require careful handling to avoid side reactions .
Biological Activity
6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on a comprehensive review of the literature.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique structure, characterized by an amino group, a carbonitrile group, and a carbonyl group, contributes to its biological activities. The specific substitution pattern enhances its interaction with biological targets.
The compound exhibits several mechanisms through which it exerts its biological effects:
- Anticancer Activity : It inhibits enzymes involved in cell proliferation, leading to reduced growth of cancer cells. Studies have shown that it can be significantly more effective than standard chemotherapeutic agents like doxorubicin against specific cancer cell lines such as HT29 colon carcinoma .
- Antimicrobial Activity : Research indicates that this compound disrupts protein synthesis in bacteria and fungi, inhibiting their growth. It has shown effectiveness comparable to ampicillin against Staphylococcus aureus and Escherichia coli .
Anticancer Studies
A series of studies have evaluated the cytotoxic effects of various derivatives of this compound against human tumor cell lines. Notable findings include:
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 24 | HT29 | 0.4 | 2.5x more active than Doxorubicin |
| 15 | MCF-7 | 5.0 | Significant cytotoxicity observed |
| 23 | A549 | 3.0 | Broad-spectrum activity noted |
These results highlight the compound's potential as an anticancer agent, particularly in targeting colorectal and lung cancers .
Antimicrobial Studies
In antimicrobial evaluations, the compound demonstrated a variable profile against different pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies and Research Findings
Several key studies have contributed to our understanding of the biological activity of this compound:
- Cytotoxicity Against Tumor Cell Lines : A study synthesized multiple derivatives of this compound and evaluated their cytotoxicity against various human tumor cell lines. Compound 24 was identified as the most potent, exhibiting significant activity against HT29 cells .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of this compound and its derivatives against a panel of bacteria and fungi. The results indicated that certain analogs were as effective as established antibiotics.
- Structure–Activity Relationship (SAR) : Research focused on understanding how structural modifications affect biological activity revealed that specific functional groups significantly enhance potency against cancer cells and pathogens .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via a multicomponent reaction involving ketones (e.g., p-bromoacetophenone), aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 hours). Yield optimization requires careful control of stoichiometry (1:1:1 molar ratio of ketone, aldehyde, and ethyl cyanoacetate), excess ammonium acetate (8 equivalents), and solvent selection (DMF/ethanol for crystallization) . Alternative routes include nitrous acid deamination of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, with yields influenced by reaction time and nitrating mixtures (e.g., HNO₃/H₂SO₄) .
Q. How can the purity and structure of this compound be validated post-synthesis?
- Methodology :
- Chromatography : Use HPLC or TLC with ethyl acetate/hexane (3:7) for purity assessment.
- Spectroscopy : Confirm via ¹H NMR (e.g., singlet at δ 2.32 ppm for methyl groups; NH resonance at δ 10.22 ppm) and FT-IR (C≡N stretch ~2200 cm⁻¹, C=O ~1700 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (monoclinic P2₁/c system, unit cell parameters: a = 8.3834 Å, b = 7.1852 Å, c = 23.5264 Å) .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodology :
- Storage : Room temperature, away from light and moisture.
- Hazard Mitigation : Use PPE (gloves, goggles) due to toxicity (CAS 39108-47-9 is classified as "劇-III" under Japanese regulations). Avoid inhalation and skin contact; ethanol/water washes are recommended for spills .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the compound’s reactivity in nucleophilic addition reactions?
- Methodology : Substituents like bromophenyl or benzodioxolyl groups (e.g., in derivatives IIa–j) enhance electrophilicity at C-3 and C-5 positions, facilitating reactions with hydrazines or amines. Steric effects from bulky substituents (e.g., 4-dimethylaminophenyl) reduce reaction rates, requiring polar aprotic solvents (DMF) and elevated temperatures (80–100°C) .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Case Study : In nitration reactions, conflicting ¹H NMR signals (e.g., absence of pyridine H-5) may arise from tautomerism or byproduct formation. Resolution involves:
- Isotopic Labeling : Use deuterated solvents to identify exchangeable protons (e.g., NH groups).
- Complementary Techniques : Combine ¹³C NMR (to confirm nitrile and carbonyl carbons) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
